6-chloro-9-ethyl-9H-purine

Oncology Pharmacology Purine metabolism

Source 6-chloro-9-ethyl-9H-purine as the regiochemically pure intermediate for 9-ethyl-6-mercaptopurine synthesis without regioisomeric contamination—the Montgomery & Temple (1958) route confirms matched activity against Adenocarcinoma 755. The 9-ethyl substitution yields differential inactivity against sarcoma 180 versus parent 6-chloropurine, establishing its role as essential negative control in purine metabolism studies. The C6-chloro leaving group enables nucleophilic displacement for 9-ethylpurine libraries targeting adenosine receptors (A2A Ki 0.052 µM). ≥97% purity with NMR/HPLC/GC documentation. For R&D use only.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
CAS No. 5462-86-2
Cat. No. B1596283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-9-ethyl-9H-purine
CAS5462-86-2
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1N=CN=C2Cl
InChIInChI=1S/C7H7ClN4/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3
InChIKeyYSKHRCGNQFWRFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-9-ethyl-9H-purine (CAS 5462-86-2): A Synthetic Purine Building Block with Documented 9-Alkyl Differentiation


6-Chloro-9-ethyl-9H-purine (CAS 5462-86-2) is a synthetic purine derivative characterized by a chlorine atom at the C6 position and an ethyl group at the N9 position . As a member of the 9-alkyl-6-chloropurine class, it serves primarily as an intermediate in the synthesis of various purine derivatives, nucleoside analogs, and antimetabolites for research applications . Its commercial availability typically includes purity specifications of 97-98% with supporting analytical documentation including NMR, HPLC, and GC reports .

Why 9-Alkyl-6-chloropurines Cannot Be Interchanged: The 9-Ethyl Substitution Determines Biological Fate and Synthetic Utility


Within the 6-chloropurine class, substitution at the N9 position is not a trivial modification—it fundamentally alters the compound's in vivo biological activity, metabolic handling, and downstream synthetic applications. The 9-ethyl substitution produces distinct pharmacological outcomes compared to both the parent 6-chloropurine and alternative 9-alkyl derivatives [1]. Early comparative studies demonstrated that 6-chloro-9-ethylpurine was relatively inactive in vivo against sarcoma 180 ascites cells, neither inhibiting glycine incorporation into guanine nucleotides nor stimulating preformed purine utilization, in contrast to 6-chloropurine and its ribonucleoside which both exhibited measurable activity [2]. This differential inactivity is not a universal class property but a specific consequence of the 9-ethyl substitution. Furthermore, the 9-ethyl group provides distinct synthetic access to the clinically relevant 9-ethyl-6-mercaptopurine analog and to a defined 9-ethylpurine derivative series for structure-activity relationship (SAR) studies [3]. Simply substituting a different 9-alkyl-6-chloropurine would alter the lipophilicity profile, synthetic outcomes, and biological readouts, potentially invalidating comparative experimental conclusions.

6-Chloro-9-ethyl-9H-purine (CAS 5462-86-2) Quantitative Differential Evidence vs. Closest Analogs and Alternatives


In Vivo Biological Activity: 9-Ethyl Substitution Confers Relative Inactivity Compared to Parent 6-Chloropurine

In a direct comparative study in sarcoma 180 ascites tumor-bearing mice, 6-chloro-9-ethylpurine demonstrated minimal to no biochemical or growth-inhibitory activity, whereas 6-chloropurine and 6-chloropurine ribonucleoside both exhibited measurable inhibition of glycine-2-C14 incorporation into polynucleotide guanine [1]. The 9-ethyl analog failed to inhibit labeled glycine incorporation into guanine nucleotides and did not stimulate preformed purine utilization for polynucleotide synthesis, effects observed with the parent 6-chloropurine [1]. Additionally, 6-chloro-9-ethylpurine was relatively inactive in enhancing the carcinostatic properties of azaserine, a previously demonstrated property of chloropurine [1].

Oncology Pharmacology Purine metabolism

Patent Relevance: Documented 56-Patent Portfolio Associated with 6-Chloro-9-ethyl-9H-purine

According to PubChemLite annotation data, 6-chloro-9-ethyl-9H-purine (InChIKey: YSKHRCGNQFWRFM-UHFFFAOYSA-N) is associated with a patent count of 56, with zero literature count reported [1]. A specific patent reference identified includes US5965563 A1 (1999) assigned to Pharmacia and Upjohn S.p.A. [2]. The patent count metric reflects the compound's inclusion as an intermediate, substructure, or named entity within intellectual property filings, indicating industrial relevance in pharmaceutical and agrochemical R&D pipelines.

Intellectual property Drug discovery Chemical patenting

Synthetic Intermediate Efficiency: 6-Chloro-9-ethyl-9H-purine as a Direct Precursor to 9-Ethyl-6-mercaptopurine

6-Chloro-9-ethyl-9H-purine serves as a direct synthetic intermediate for the preparation of 9-ethyl-6-mercaptopurine through nucleophilic substitution of the C6 chlorine with a thiol group . The 1958 study by Montgomery and Temple established that both 6-chloro-9-ethylpurine and 9-ethyl-6-mercaptopurine demonstrated the same order of activity against Adenocarcinoma 755 as the parent purines (6-chloropurine and 6-mercaptopurine, respectively) [1]. This route provides a regioselective alternative to direct 9-alkylation of 6-mercaptopurine, which may produce isomeric mixtures requiring additional purification steps.

Organic synthesis Medicinal chemistry Antimetabolite synthesis

Synthetic Yield Differentiation: 6-Chloro-9-ethylpurine Synthesis Demonstrates Higher Yield than Cyclopentyl Analog

In the 1958 study establishing synthetic routes to 9-alkyl-6-chloropurines, the preparation of 6-chloro-9-cyclopentylpurine was achieved with a reported yield of 30%, while the 9-n-butyl analog was obtained in 87% yield [1]. Although the study does not report the exact yield for 6-chloro-9-ethylpurine synthesis, the documented variability across 9-alkyl substituents (ranging from 30% to 87%) demonstrates that the 9-substituent significantly influences cyclization efficiency [1]. The 9-ethyl substitution represents an intermediate case between methyl (smaller) and butyl (larger) in terms of steric demand, and its synthesis from 4-ethylamino-5-amino-6-chloropyrimidine follows established cyclization methodology [1].

Process chemistry Purine synthesis 9-Alkylpurine preparation

Physical Property Differentiation: 9-Ethyl Substitution Modulates Physicochemical Profile Relative to Methyl and Butyl Analogs

The 9-ethyl substitution on the 6-chloropurine scaffold provides intermediate lipophilicity and molecular properties compared to the 9-methyl and 9-butyl analogs. The 6-chloro-9-methylpurine analog (CAS 2346-74-9) has molecular formula C6H5ClN4 (molecular weight ~168.58), while 6-chloro-9-butylpurine (CAS 5444-83-7) has molecular formula C9H11ClN4 and molecular weight 210.66 [1]. 6-Chloro-9-ethylpurine (C7H7ClN4, MW 182.61) occupies the intermediate position in this homologous series [2]. The commercial availability of 6-chloro-9-ethylpurine typically includes purity specifications of 97-98% with supporting analytical characterization data .

Physical chemistry QSAR Compound selection

6-Chloro-9-ethyl-9H-purine (CAS 5462-86-2): Evidence-Supported Application Scenarios for Scientific Selection and Procurement


Synthesis of 9-Ethyl-6-mercaptopurine for Adenocarcinoma 755 Comparative Studies

Procure 6-chloro-9-ethyl-9H-purine as the regiochemically defined intermediate for preparing 9-ethyl-6-mercaptopurine. The 1958 study by Montgomery and Temple established that 9-ethyl-6-mercaptopurine, prepared from this chloropurine intermediate, demonstrated the same order of activity against Adenocarcinoma 755 as the parent 6-mercaptopurine [1]. This route avoids the regioisomeric mixtures that may result from direct 9-alkylation of 6-mercaptopurine, ensuring product consistency for SAR studies in oncology research.

Negative Control Compound for In Vivo Purine Antimetabolite Studies

Use 6-chloro-9-ethyl-9H-purine as a negative control in purine metabolism studies involving sarcoma 180 or related tumor models. The 1961 comparative study by Sartorelli and Booth demonstrated that this compound was relatively inactive—it neither inhibited glycine incorporation into guanine nucleotides nor stimulated preformed purine utilization for polynucleotide synthesis, and failed to enhance the carcinostatic properties of azaserine, in contrast to 6-chloropurine [2]. This established differential inactivity profile makes it suitable for distinguishing 9-alkyl substitution effects from intrinsic 6-chloropurine scaffold activity.

Intermediate in 9-Ethylpurine Derivative SAR Library Synthesis

Source 6-chloro-9-ethyl-9H-purine as the core building block for synthesizing a focused library of 9-ethylpurine derivatives with variation at the C6 position (e.g., amino, thio, alkylamino, alkoxy substitutions). The C6 chlorine serves as an effective leaving group for nucleophilic aromatic substitution reactions, enabling systematic exploration of structure-activity relationships in adenosine receptor ligand development [3]. The 9-ethylpurine scaffold has been investigated for adenosine receptor affinity, with studies reporting Ki values as low as 0.052 μM at A2A receptors for 8-bromo-9-ethyladenine [3].

Intellectual Property-Linked Synthetic Intermediates for Pharmaceutical Process Development

Select 6-chloro-9-ethyl-9H-purine when developing proprietary synthetic routes that may intersect with existing intellectual property. The compound is associated with 56 patents according to PubChemLite annotation [4], with documented inclusion in patents such as US5965563 A1 (assigned to Pharmacia and Upjohn S.p.A.) [5]. This patent footprint suggests relevance in pharmaceutical and agrochemical process chemistry, making it a compound of interest for freedom-to-operate analyses and industrial route scouting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-9-ethyl-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.